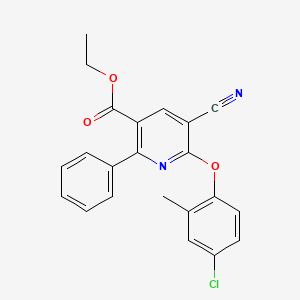

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is likely to be similar to that of other phenoxy herbicides . These compounds typically act by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

Phenoxy herbicides, including this compound, are believed to function by mimicking the natural plant hormone IAA . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant . This mechanism is particularly effective against broad-leaf plants, allowing these herbicides to selectively kill weeds while leaving crops relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in plant growth and development . By mimicking IAA, this compound can disrupt normal growth processes, leading to rapid, uncontrolled growth and eventually plant death .

Pharmacokinetics

Like other phenoxy herbicides, it is likely to be absorbed by plants and transported throughout the plant’s tissues

Result of Action

The primary result of the action of this compound is the death of the plant . By inducing rapid, uncontrolled growth, this compound disrupts normal plant development, leading to structural instability and eventually plant death .

Biological Activity

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H17ClN2O3 and features a pyridine ring substituted with various functional groups, including a cyano group and an ethyl ester. The presence of a chloro group and a phenoxy moiety contributes to its unique chemical properties, which are crucial for its biological activity.

This compound exhibits significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to increased insulin levels and decreased blood glucose levels, making this compound a candidate for diabetes treatment. Furthermore, its structural characteristics suggest potential antifungal and antibacterial properties, indicating broader therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| DPP-IV Inhibition | Increases insulin secretion, lowers blood glucose | Diabetes treatment |

| Antifungal Activity | Disruption of fungal cell membranes | Treatment of fungal infections |

| Antibacterial Activity | Inhibition of bacterial growth | Treatment of bacterial infections |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

-

DPP-IV Inhibition Studies :

- A series of in vitro assays demonstrated that this compound effectively inhibits DPP-IV with a reported IC50 value indicating strong binding affinity.

- Comparative studies with structurally similar compounds revealed that this compound exhibits superior potency in lowering glucose levels in diabetic models.

-

Antimicrobial Efficacy :

- Research conducted on various microbial strains showed that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

-

Agricultural Applications :

- As an agrochemical, the compound has been evaluated for its role as a plant immunity inducer. It enhances systemic acquired resistance in crops, thereby improving their resilience to pathogens.

Properties

IUPAC Name |

ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSWJSZNZHOIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.